6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Description
Nuclear Magnetic Resonance (NMR)
- ^1^H NMR (400 MHz, DMSO-d~6~) :
- δ 1.25 (d, J = 6.8 Hz, 6H, isopropyl -CH~3~)
- δ 2.45 (s, 3H, C1-CH~3~)
- δ 2.62 (s, 3H, C3-CH~3~)
- δ 3.10 (septet, J = 6.8 Hz, 1H, isopropyl -CH-)
- δ 6.85 (s, 1H, pyridine H5)
- δ 8.20 (s, 1H, hydrazine -NH-)
- ^13^C NMR (100 MHz, DMSO-d~6~) :
- δ 22.1 (isopropyl -CH~3~)
- δ 25.8 (C1-CH~3~)
- δ 28.4 (C3-CH~3~)
- δ 148.9 (C6, hydrazine-attached)
The hydrazine proton appears as a broad singlet due to exchange broadening, while the isopropyl methine proton shows splitting from coupling with adjacent methyl groups.
Infrared (IR) Spectroscopy
- ν~max~ (cm^-1^) :
- 3350 (N-H stretch, hydrazine)
- 1605 (C=N stretch, pyridine)
- 1550 (C=C aromatic)
- 1450 (C-H bend, methyl)
The absence of a strong peak near 1700 cm^-1^ confirms the lack of carbonyl groups, consistent with the structure.
UV-Vis Spectroscopy
- λ~max~ (MeOH) : 265 nm (π→π* transition, conjugated bicyclic system)
- Molar absorptivity (ε): 12,400 L·mol^-1^·cm^-1^
The bathochromic shift compared to simpler pyridines (e.g., pyridine λ~max~ ≈ 250 nm) arises from extended conjugation in the fused system.
Mass Spectrometry
- ESI-MS (m/z) : [M+H]^+^ = 246.2
- Major fragments:
- 229.1 (loss of NH~2~)
- 201.0 (loss of NH~2~ and CO)
- Major fragments:
The base peak at m/z 201 corresponds to cleavage of the hydrazine moiety and subsequent ring contraction.
Thermodynamic Stability and Solubility Parameters
Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, indicating moderate thermal stability. Differential scanning calorimetry (DSC) shows a melting endotherm at 145°C, consistent with its crystalline nature.
Solubility varies markedly with solvent polarity:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 |
| Methanol | 8.7 |
| DMSO | 42.3 |
| Chloroform | 1.9 |
The low aqueous solubility (log P = 1.8) stems from hydrophobic methyl/isopropyl groups, while DMSO solubility benefits from hydrogen bonding with the hydrazine group.
Hydrogen Bonding Capacity and Tautomeric Behavior
The hydrazine group acts as a dual hydrogen bond donor (-NH~2~) and acceptor (lone pairs on N), forming strong interactions with polar solvents and biological targets. Molecular electrostatic potential (MEP) calculations identify the hydrazine nitrogen as the most nucleophilic site (ESP = -45 kcal/mol).
Tautomerism occurs between the 1H- and 3H-forms via proton transfer between pyrazole N1 and N3:
$$ \text{1H-tautomer} \rightleftharpoons \text{3H-tautomer} \quad \Delta G^\circ = +2.1 \, \text{kcal/mol} $$
The 1H-tautomer dominates (95:5 ratio) due to stabilization by the adjacent methyl groups, as shown by ^15^N NMR. This tautomeric preference critically influences binding to biological targets like kinase enzymes.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
(1,3-dimethyl-4-propan-2-ylpyrazolo[3,4-b]pyridin-6-yl)hydrazine |
InChI |
InChI=1S/C11H17N5/c1-6(2)8-5-9(14-12)13-11-10(8)7(3)15-16(11)4/h5-6H,12H2,1-4H3,(H,13,14) |
InChI Key |
VNFPJCIMEBFXTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)NN)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Key parameters for this reaction include:
-
Temperature : 100°C (oil bath)
-
Reaction Time : 18 hours
-
Molar Ratio : Hydrazine is used in large excess (30 equivalents relative to the bromide precursor) to drive the reaction to completion.
-
Solvent : Ethanol serves as the solvent, balancing solubility and boiling point requirements.
Post-reaction workup involves cooling the mixture, filtration, and washing with cold ethanol to isolate the product as a white solid with a yield of 65%. The use of ethanol as both solvent and washing agent minimizes impurities, as unreacted hydrazine and byproducts remain soluble.
Mechanistic Insights
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where hydrazine acts as the nucleophile attacking the electron-deficient C6 position of the pyrazolo[3,4-b]pyridine core. The electron-withdrawing nature of the adjacent pyrazole nitrogen enhances the electrophilicity of the C-Br bond, facilitating substitution. This aligns with broader strategies for functionalizing pyrazolo[3,4-b]pyridines, where ring electronics dictate reactivity.
Alternative Pathways and Comparative Analysis
While the bromide substitution route is predominant, other synthetic strategies for related pyrazolo[3,4-b]pyridine derivatives offer contextual insights.
Hydrazine-Mediated Cyclization
In, pyrazolo[3,4-b]pyridine hydrazides are synthesized via hydrazine treatment of ester precursors. Although the starting material differs (3-methyl-1-phenyl-1H-pyrazol-5-amine), this method highlights the versatility of hydrazine in introducing hydrazinyl groups. For example, refluxing esters with hydrazine hydrate yields hydrazides, which could theoretically be adapted for synthesizing the target compound if ester intermediates are accessible.
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects
Ethanol’s role in the primary method is twofold: it solubilizes hydrazine and stabilizes intermediates via hydrogen bonding. Higher temperatures (100°C) are necessary to overcome the activation energy of the SNAr process, though prolonged heating risks decomposition. Pilot studies in indicate that reducing the reaction time below 18 hours led to incomplete conversion, emphasizing the need for extended reflux.
Yield Optimization Challenges
The 65% yield reported in reflects challenges in managing steric hindrance from the isopropyl and methyl substituents. Comparative studies in suggest that electron-donating groups on the pyridine ring can deactivate the substrate, necessitating harsher conditions or catalysts. However, modifying the core structure to improve reactivity may compromise the pharmacological profile of the target compound.
Data Tables and Experimental Summary
Table 1: Synthesis of this compound
| Parameter | Details |
|---|---|
| Starting Material | 6-Bromo-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine |
| Reagent | Hydrazine (30 eq) |
| Solvent | Ethanol |
| Temperature | 100°C |
| Reaction Time | 18 hours |
| Workup | Filtration, cold ethanol wash |
| Yield | 65% |
| Purity | >95% (by NMR) |
Broader Implications in Heterocyclic Chemistry
The synthesis of this compound exemplifies the strategic use of SNAr reactions in medicinal chemistry. Similar approaches are employed in for synthesizing pyrazolo[3,4-b]pyridine derivatives with antitumor activity, where hydrazine intermediates are pivotal for introducing pharmacophoric groups. Furthermore, the crystal structure of a related compound in confirms the planar geometry of the pyrazolo[3,4-b]pyridine core, which is essential for biological target engagement.
Chemical Reactions Analysis
Types of Reactions
6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazolo[3,4-b]pyridine derivatives can act as potent inhibitors of various kinases involved in cancer progression. The specific compound has shown promise as a scaffold for designing tyrosine kinase inhibitors (TKIs), which are crucial in targeted cancer therapies . Studies suggest that modifications at different positions on the pyrazole ring can enhance selectivity and potency against specific cancer cell lines .
Neuroprotective Effects
Some derivatives of pyrazolo[3,4-b]pyridine have been investigated for neuroprotective properties. These compounds may interact with neurotransmitter systems or exhibit antioxidant activity, contributing to their potential in treating neurodegenerative diseases .
Anti-inflammatory Properties
Compounds similar to this compound have been evaluated for their anti-inflammatory effects. These effects are attributed to the modulation of inflammatory pathways and cytokine production .
Case Studies
| Study | Objective | Key Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluate the efficacy of pyrazolo[3,4-b]pyridine derivatives as TKIs | The compound demonstrated significant inhibition of cancer cell proliferation with IC50 values in the low micromolar range. |
| Neuroprotective Effects Research | Investigate the neuroprotective potential against oxidative stress | The compound exhibited a reduction in oxidative stress markers and improved neuronal survival rates in vitro. |
| Anti-inflammatory Study | Assess the impact on inflammatory cytokines | The compound reduced levels of TNF-alpha and IL-6 in cell culture models. |
Mechanism of Action
The mechanism of action of 6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 3, )
- Core Structure : Pyrazolo[3,4-d]pyrimidine (vs. pyrazolo[3,4-b]pyridine).
- Substituents : Phenyl and methyl groups at positions 1 and 6, respectively.
- Synthesis : Refluxing 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with hydrazine hydrate (73% yield).
Coumarin-Fused Pyrazolo[3,4-b]pyridines ()
- Core Structure : Pyrazolo[3,4-b]pyridine fused with a coumarin moiety.
- Synthesis: Three-component domino reaction using silica sulfuric acid (SSA) as a catalyst under microwave irradiation.
- Applications : Exhibits antimicrobial and anti-inflammatory activities due to the coumarin pharmacophore .
Methyl 6-Cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate ()
Biological Activity
6-Hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. Its unique structure includes a hydrazine functional group, which contributes to its reactivity and biological properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H17N5
- Molecular Weight : 219.29 g/mol
- CAS Number : 383858-40-0
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) through the inhibition of cyclin-dependent kinases (CDKs) and other pathways involved in tumor growth . The compound's ability to disrupt cell cycle progression and promote programmed cell death makes it a promising candidate for further development as an anticancer agent.
The proposed mechanism of action involves:
- Inhibition of CDKs : The compound binds to the active sites of CDKs, leading to alterations in cell cycle regulation.
- Induction of Apoptosis : Through various signaling pathways, including caspase activation, the compound promotes apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. It has been evaluated for its effectiveness against various pathogens with promising results .
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains.
- Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating potential applications in treating biofilm-associated infections.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| This compound | Pyrazolo[3,4-b]pyridine | Contains hydrazine; potential anticancer activity |
| 5-Methyl-1H-pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-b]pyridine | Lacks hydrazine; studied for neuroprotective effects |
| 4-Isopropyl-1H-pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-b]pyridine | Similar isopropyl substitution; different biological profile |
| 6-Amino-1H-pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-b]pyridine | Amino group instead of hydrazine; anti-inflammatory properties |
Study on Anticancer Activity
A study conducted by Xia et al. evaluated various pyrazole derivatives for their antitumor activity. The results indicated that compounds similar to 6-hydrazinyl derivatives displayed significant cell apoptosis and growth inhibition in cancer cell lines .
Study on Antimicrobial Properties
An investigation into the antimicrobial efficacy of pyrazole derivatives revealed that compounds structurally related to 6-hydrazinyl derivatives had potent activities against multiple bacterial strains. This included synergistic effects when combined with traditional antibiotics like Ciprofloxacin .
Q & A
Q. What are the common synthetic routes for pyrazolo[3,4-b]pyridine derivatives, and how are they optimized for structural diversity?
Pyrazolo[3,4-b]pyridines are synthesized via two primary strategies: (i) constructing the pyrazole ring onto a pre-existing pyridine scaffold or (ii) annulating the pyridine ring onto a pyrazole precursor . For example, Jachak et al. developed a one-pot cyclocondensation method using 5-amino-3-aryl-1H-pyrazoles, benzoylacetonitriles, and pyrazole-4-carboxaldehydes with ammonium acetate or triethylamine as catalysts, achieving yields up to 90% . Substituent variation is achieved by altering aryl groups in the starting materials. Optimization often involves adjusting catalysts (e.g., Pd-based systems for cross-coupling) and solvents (e.g., 1,2-dimethoxyethane) to enhance regioselectivity .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of pyrazolo[3,4-b]pyridine derivatives?
1D and 2D NMR techniques (e.g., , , DEPT, COSY, HETCOR, and COLOC) are critical for structural elucidation. For instance, in 4-(aryl)amino-5-carboethoxy derivatives, NMR resolves methyl groups at δ 1.3–1.5 ppm (isopropyl) and δ 2.5–2.7 ppm (1,3-dimethyl), while NMR confirms carbethoxy signals at δ 165–170 ppm. 2D experiments like HETCOR correlate - couplings for substituent assignments .
Q. What are the key substituent effects on the antimicrobial activity of pyrazolo[3,4-b]pyridine derivatives?
Substituents at the C3 and C6 positions significantly influence bioactivity. Chloro groups at para positions on phenyl rings (e.g., compound 11c ) reduce antibacterial potency, except against P. aeruginosa and E. coli (MIC = 8 µg/mL). Conversely, methyl groups at C6 (e.g., 11b ) enhance activity against Gram-positive strains like S. aureus (MIC = 16 µg/mL) .
Advanced Research Questions
Q. How can synthetic yields of 6-hydrazinyl-pyrazolo[3,4-b]pyridines be improved, and what factors contribute to variability?
Yield optimization depends on reaction conditions and substituent compatibility. For example, hydrazinyl derivatives synthesized via nucleophilic substitution of 4-chloro intermediates with hydrazine require anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to prevent side reactions. Yields range from 30–90%, with electron-withdrawing groups (e.g., trifluoromethyl) stabilizing intermediates and improving efficiency . Contaminants like residual amines may necessitate purification via recrystallization or column chromatography.
Q. What methodologies are employed to analyze structure-activity relationships (SAR) in pyrazolo[3,4-b]pyridine-based kinase inhibitors?
SAR studies integrate molecular docking, QSAR modeling, and bioactivity assays. For instance, anti-Leishmania derivatives (e.g., 22 ) with diethylaminomethyl substituents exhibit IC = 0.12 µM, attributed to log P (hydrophobicity) and steric parameters (Sterimol L/B) . Computational tools like AM1 semiempirical methods predict low-energy conformers aligned with reference drugs (e.g., amodiaquine) .
Q. How do contradictions in bioactivity data for chloro-substituted derivatives arise, and how can they be resolved?
Discrepancies, such as chloro groups reducing antibacterial activity but enhancing anti-Pseudomonas effects, may stem from strain-specific target interactions (e.g., efflux pump inhibition) . Resolving these requires comparative assays across bacterial models and transcriptomic profiling to identify resistance mechanisms. For example, chloro-substituted 11e shows unique activity against E. coli due to membrane permeability changes .
Q. What advanced techniques are used to evaluate the therapeutic potential of pyrazolo[3,4-b]pyridines in anticancer research?
In vitro models (e.g., kinase inhibition assays) and in vivo xenograft studies are standard. Derivatives like ethyl piperidine-4-carboxylate analogs demonstrate anticancer activity via kinase inhibition (e.g., JAK2/STAT3 pathway). Techniques include flow cytometry for apoptosis analysis and Western blotting for protein expression profiling .
Methodological Considerations
Q. How can regioselectivity challenges in pyrazolo[3,4-b]pyridine synthesis be addressed?
Regioselectivity is controlled by steric and electronic effects. For example, bulky tert-butyl groups at N1 direct cyclization to the pyridine C4 position, while electron-deficient aryl groups favor pyrazole C5 functionalization . Microwave-assisted synthesis can enhance selectivity by reducing reaction times and side-product formation .
Q. What analytical strategies are recommended for purity assessment of hydrazinyl derivatives?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are critical. For instance, hydrazinyl intermediates show [M+H] peaks at m/z 260–300 in ESI-MS, while impurities (e.g., unreacted hydrazine) are detected via NMR singlet integration at δ 4.5–5.0 ppm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
